2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
2-{[4-(4-Ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS RN: 380453-38-3) is a heterocyclic compound featuring a pyrazinone core substituted with a 4-ethoxyphenyl group at position 4 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-methylphenyl group, contributing to its structural complexity .
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-27-18-10-8-17(9-11-18)24-13-12-22-20(21(24)26)28-14-19(25)23-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGPDAZYHASVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazine ring. The sulfanyl group is introduced through a nucleophilic substitution reaction, and the final acetamide group is added via acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(4-phenoxyphenyl)acetamide ()
- Core Structure: Quinazolinone instead of pyrazinone.
- Substituents: 4-Methylphenyl on the quinazolinone and phenoxyphenyl on the acetamide.
- The phenoxyphenyl group increases steric bulk compared to the ethoxyphenyl group in the target compound, which may influence receptor binding .
N-(4-Methoxyphenyl)acetamide Derivatives ()
- Example: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide.
- Core Structure : Simpler acetamide backbone without fused heterocycles.
- Substituents: 2-Aminophenylsulfanyl and 4-methoxyphenyl.
- Key Differences: The absence of a pyrazinone ring reduces conformational rigidity.
Sulfanyl Acetamides with Varying Aryl Groups
2-Cyano-N-(4-sulfamoylphenyl)acetamide Derivatives ()
- Examples :
- 13a: 4-Methylphenyl hydrazinylidene substituent.
- 13b: 4-Methoxyphenyl hydrazinylidene substituent.
- Key Features: These compounds retain the sulfamoylphenyl acetamide backbone but incorporate cyano and hydrazinylidene groups.
- Synthesis : High yields (94–95%) via diazonium salt coupling, suggesting robust synthetic routes for aryl-substituted acetamides .
Anti-Exudative Acetamide Derivatives ()
- Example: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide.
- Activity : Demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg.
- Key Differences: The triazole ring introduces additional hydrogen-bonding sites, which may enhance bioactivity compared to the pyrazinone-based target compound .
Comparative Data Table
Key Findings and Implications
Structural Flexibility: The pyrazinone core in the target compound offers a balance between rigidity and electronic modulation, distinct from quinazolinone or triazole-based analogues.
Substituent Effects: The 4-ethoxyphenyl group may enhance solubility compared to 4-methylphenyl or 4-chlorophenyl analogues ().
Synthetic Accessibility : Diazonium salt coupling () and thioether formation () are established methods for analogous compounds, suggesting feasible routes for scaling up the target compound.
Biological Potential: While direct data are lacking, structurally related compounds exhibit anti-inflammatory, antimicrobial, and anti-exudative activities, warranting further investigation .
Biological Activity
The compound 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure, characterized by multiple functional groups, suggests diverse biological activities that warrant detailed investigation.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Sulfanyl Group : This moiety may facilitate interactions with thiol-containing proteins, potentially influencing enzyme activity.
- Dihydropyrazinyl Moiety : This part of the molecule could interact with nucleic acids or other biomolecules, affecting cellular functions.
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
Anti-inflammatory Activity
In studies involving rat models of arthritis, compounds structurally similar to the target molecule have demonstrated significant anti-inflammatory effects. For instance:
- Inhibition of inflammatory cytokines such as TNF-α and IL-6 was observed in treated rats, suggesting a potential mechanism for reducing inflammation .
Anticancer Potential
The unique structural features may allow this compound to inhibit cancer cell proliferation. Preliminary findings suggest that related compounds can induce apoptosis in cancer cells through various pathways, including:
- Modulation of cell cycle regulators and pro-apoptotic factors.
Case Studies
- Model of Adjuvant-Induced Arthritis : In a study evaluating the effects of similar compounds on arthritis models, significant reductions in paw swelling and histopathological improvements were noted. These results highlight the potential for this compound to serve as an anti-inflammatory agent .
- Cytotoxicity Assays : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. The mechanism involves inducing oxidative stress and disrupting mitochondrial function.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Model Used | Key Findings |
|---|---|---|---|
| Compound A | Anti-inflammatory | Rat Arthritis Model | Reduced TNF-α and IL-6 levels |
| Compound B | Anticancer | Various Cancer Cell Lines | Induced apoptosis via mitochondrial disruption |
| Compound C | Antioxidant | In vitro assays | Increased antioxidant enzyme levels |
Q & A
Q. How can the compound serve as a scaffold for developing PET or fluorescence probes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
